1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is a complex organic compound featuring multiple pyrazole moieties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various biological pathways.
The compound is synthesized through a series of chemical reactions involving pyrazole derivatives. The initial steps typically involve the alkylation of pyrazole with appropriate halides, followed by coupling reactions to form the final product. The synthesis methods are detailed in various chemical literature and patent databases, indicating its relevance in research and industrial applications .
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. Pyrazoles are often utilized in drug development due to their ability to interact with various biological targets.
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can be achieved through several synthetic routes:
The industrial production of this compound may involve optimizing these synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed .
The molecular formula of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is with a molecular weight of 279.36 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
| InChI | InChI=1S/C14H22FN5/c1-12(2)10-20-11-13(8-17-20)7-16-9-14-3-5-19(18-14)6-4-15/h3,5,8,11-12,16H,4,6-7,9-10H2,1-2H3 |
| InChI Key | AWYDAIPQCNBETK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C=N1)CNCC2=NN(C=C2)CCF |
The compound can undergo several chemical reactions:
The mechanism of action for compounds like 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine typically involves interaction with specific biological targets such as enzymes or receptors. The precise pathway may vary depending on the target but generally includes binding affinity studies and subsequent biological activity assessments.
Research indicates that pyrazole derivatives often exhibit significant interactions with various protein targets involved in signaling pathways, leading to potential therapeutic effects .
The physical properties include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in scientific research .
The compound is primarily explored for its potential applications in medicinal chemistry. Its structural characteristics suggest possible use as:
Research continues to explore the full scope of its biological activities and therapeutic potential across various fields .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8